Cas no 922131-49-5 (2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
- 922131-49-5
- AKOS024633838
- F2266-0320
-
- インチ: 1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
- InChIKey: JRPGZVBAGXLKLH-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=C(C=CC=2N1)NC(COC1C=CC(=CC=1)OC)=O
計算された属性
- 精确分子量: 326.12665706g/mol
- 同位素质量: 326.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- XLogP3: 1.9
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2266-0320-1mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-20μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-4mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-25mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-5μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-10μmol |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-15mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-5mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-10mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2266-0320-20mg |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
922131-49-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamideに関する追加情報
Introduction to Compound with CAS No. 922131-49-5 and Product Name: 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
The compound identified by the CAS number 922131-49-5 and the product name 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a tetrahydroquinoline core and a 4-methoxyphenoxy substituent suggests a rich chemical space for interaction with biological targets, making it an intriguing candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The tetrahydroquinoline scaffold is particularly noteworthy in this context, as it has been extensively studied for its pharmacological properties. This heterocyclic structure is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of the 4-methoxyphenoxy group into the molecule further enhances its potential by introducing additional binding pockets and interaction sites within the target proteins.
The acetamide moiety in the compound's structure also plays a crucial role in determining its pharmacokinetic and pharmacodynamic properties. Acetamides are well-known for their ability to enhance solubility and bioavailability, which are critical factors in drug development. Additionally, the amide group can participate in hydrogen bonding interactions, which can be essential for achieving high affinity and selectivity towards biological targets. These features make 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular docking simulations and virtual screening techniques, scientists can identify potential binding interactions between the compound and target proteins. These computational approaches have been instrumental in guiding experimental design and optimizing lead compounds for therapeutic applications. In the case of CAS No. 922131-49-5, computational studies have suggested that it may interact with enzymes and receptors involved in critical cellular processes.
One of the most exciting areas of research involving this compound is its potential application in oncology. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. The ability of tetrahydroquinoline derivatives to inhibit key enzymes involved in cancer cell metabolism has made them attractive candidates for anticancer drug development. Furthermore, the 4-methoxyphenoxy group may enhance the compound's ability to cross cell membranes, improving its delivery to tumor sites. Preliminary studies have shown that derivatives of this class exhibit significant cytotoxic effects against various cancer cell lines while maintaining relatively low toxicity towards normal cells.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. For instance, its structural features suggest that it may have anti-inflammatory properties by modulating cytokine production and immune cell function. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, autoimmune conditions, and neurodegenerative diseases. Therefore, compounds like CAS No. 922131-49-5 could potentially offer new treatment strategies for these conditions.
The development of novel drug candidates is a multi-step process that involves extensive characterization at both the chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure of the compound and understanding its conformational dynamics. Biological assays are equally important for evaluating its potency, selectivity, and pharmacokinetic properties. These studies provide critical data for determining whether the compound is suitable for further development into a drug candidate.
In conclusion,CAS No. 922131-49-5, with its product name 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of structural features positions it as a promising candidate for further investigation across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms underlying various diseases,this compound could play an important role in shaping future treatment strategies.
922131-49-5 (2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide) Related Products
- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 21160-87-2(L-Glutamic acid-)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)




